Reldesemtiv
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Overview
Description
Reldesemtiv is an investigational, small molecule fast skeletal muscle troponin activator (FSTA). It is designed to slow the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers .
Molecular Structure Analysis
Reldesemtiv has the chemical formula C19H18F2N6O and a molecular weight of 384.38 . The exact structure and the interactions it forms when binding to its target are subjects of ongoing research .Chemical Reactions Analysis
Reldesemtiv is thought to work by slowing the rate of calcium release from the regulatory troponin complex of fast skeletal muscle fibers . This mechanism potentially increases muscle contractility .Physical And Chemical Properties Analysis
Reldesemtiv has a molecular weight of 384.38 and its chemical formula is C19H18F2N6O . It’s an orally available small molecule .Scientific Research Applications
Treatment of Spinal Muscular Atrophy (SMA)
A study by Rudnicki et al. (2021) demonstrated that oral reldesemtiv improved the 6-minute walk distance and maximum expiratory pressure in patients with SMA, suggesting potential benefits in treating this condition.
Development as a Muscle Activator
Research by Collibee et al. (2021) on the discovery of reldesemtiv highlighted its development as a second-generation fast skeletal muscle troponin activator, noting its enhanced muscle force generation in clinical trials.
Amyotrophic Lateral Sclerosis (ALS) Treatment
A study by Shefner et al. (2020) examined the safety and efficacy of reldesemtiv in ALS patients. While the primary efficacy analysis did not show statistical significance, there were trends favoring reldesemtiv for all endpoints, with good tolerability observed.
Impact on Durable Medical Equipment Prescription in ALS
Research by Rudnicki et al. (2021) suggested that ALS patients receiving reldesemtiv had a lower risk and delayed need for durable medical equipment related to impaired mobility, breathing, swallowing, or speaking.
Future Directions
Despite the discontinuation of the COURAGE-ALS trial, research into Reldesemtiv continues. A new study is investigating the longer-term effects of the therapy candidate Reldesemtiv in people with amyotrophic lateral sclerosis (ALS) . The results of these studies will determine the future directions for Reldesemtiv.
properties
IUPAC Name |
1-[2-[[3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl]methylamino]pyrimidin-5-yl]pyrrole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N6O/c20-13-6-19(7-13,16-15(21)2-1-4-23-16)11-26-18-24-8-14(9-25-18)27-5-3-12(10-27)17(22)28/h1-5,8-10,13H,6-7,11H2,(H2,22,28)(H,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXWPWOCXGARRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(CNC2=NC=C(C=N2)N3C=CC(=C3)C(=O)N)C4=C(C=CC=N4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Reldesemtiv | |
CAS RN |
1345410-31-2 |
Source
|
Record name | Reldesemtiv [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345410312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Reldesemtiv | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15256 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RELDESEMTIV | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S0HBYW6QE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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